molecular formula C17H22N2O B10840175 1-Adamantan-1-yl-3-phenyl-urea CAS No. 113707-81-6

1-Adamantan-1-yl-3-phenyl-urea

Cat. No.: B10840175
CAS No.: 113707-81-6
M. Wt: 270.37 g/mol
InChI Key: BOKJLWGPHOTBQZ-UHFFFAOYSA-N
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Description

1-Adamantan-1-yl-3-phenyl-urea is a compound that belongs to the class of urea derivatives It is characterized by the presence of an adamantane moiety and a phenyl group attached to the urea functional group The adamantane structure is known for its rigidity and stability, while the phenyl group contributes to the compound’s aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Adamantan-1-yl-3-phenyl-urea can be synthesized through a multi-step process involving the reaction of adamantane derivatives with phenyl isocyanate. One common method involves the reaction of 1-adamantylamine with phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Adamantan-1-yl-3-phenyl-urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives of the adamantane and phenyl groups.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may result in the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Adamantan-1-yl-3-phenyl-urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties. The adamantane moiety is known to enhance the lipophilicity and membrane permeability of the compound, making it a promising candidate for drug development.

    Medicine: Research has explored its potential as an inhibitor of enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids. Inhibition of sEH has therapeutic implications for conditions such as hypertension and inflammation.

    Industry: The compound’s stability and rigidity make it suitable for use in materials science, particularly in the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Adamantan-1-yl-3-phenyl-urea involves its interaction with specific molecular targets. For example, as an inhibitor of soluble epoxide hydrolase (sEH), the compound binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition leads to the accumulation of bioactive epoxides, which have various physiological effects, including vasodilation and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Adamantan-1-yl-3-phenyl-urea is unique due to its combination of the adamantane moiety and the phenyl group. The adamantane structure provides rigidity and stability, while the phenyl group offers aromatic properties and potential for various chemical modifications. This combination makes the compound versatile for applications in different scientific fields .

Properties

CAS No.

113707-81-6

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

1-(1-adamantyl)-3-phenylurea

InChI

InChI=1S/C17H22N2O/c20-16(18-15-4-2-1-3-5-15)19-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H2,18,19,20)

InChI Key

BOKJLWGPHOTBQZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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